3β-Hydroxy-12-oleanene-23,28-dioic acid, more commonly referred to as oleanolic acid, is a naturally occurring pentacyclic triterpenoid. [] It is widely distributed in the plant kingdom, found in various fruits, vegetables, and medicinal herbs. [, ] Oleanolic acid belongs to the oleanane class of triterpenoids, characterized by a five-ring structure with a hydroxyl group at the 3β position. []
3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring triterpenoid compound, classified under the category of oleanane-type triterpenoids. It is identified by the Chemical Abstracts Service number 226562-47-6 and has a molecular formula of with a molecular weight of 486.7 g/mol. This compound is primarily studied for its potential biological activities and therapeutic applications, particularly in the fields of pharmacology and natural product chemistry .
3-Hydroxy-12-oleanene-23,28-dioic acid can be derived from various natural sources, including plants known for their medicinal properties. Triterpenoids, including this compound, are commonly found in the plant kingdom and are synthesized through the cyclization of squalene, a precursor in the biosynthesis of sterols and triterpenes . The compound's presence in specific plant species is often linked to its bioactive properties.
The synthesis of 3-Hydroxy-12-oleanene-23,28-dioic acid can be achieved through various methods, including:
The biosynthetic pathway typically begins with squalene, which undergoes enzymatic conversion to 2,3-oxidosqualene. This intermediate then cyclizes to form various triterpene skeletons, including those leading to oleanane derivatives . The specific enzymes involved in these transformations include oxidosqualene cyclases and cytochrome P450 monooxygenases.
The molecular structure of 3-Hydroxy-12-oleanene-23,28-dioic acid includes a pentacyclic framework characteristic of oleanane-type triterpenoids. The structural features include:
This unique arrangement contributes to its biological activity and solubility characteristics.
The compound's structural data includes:
3-Hydroxy-12-oleanene-23,28-dioic acid can participate in various chemical reactions typical for triterpenoids:
The reactivity of this compound is influenced by its functional groups and steric hindrance due to its complex structure. Reactions are often facilitated using catalysts or under specific conditions tailored for triterpenoid chemistry.
The mechanism of action for 3-Hydroxy-12-oleanene-23,28-dioic acid is primarily linked to its interaction with biological pathways:
Research demonstrates that triterpenoids like 3-Hydroxy-12-oleanene-23,28-dioic acid can modulate signaling pathways such as nuclear factor-kappaB (NF-kB), which plays a crucial role in inflammation and cancer progression .
The physical properties of 3-Hydroxy-12-oleanene-23,28-dioic acid include:
Key chemical properties include:
3-Hydroxy-12-oleanene-23,28-dioic acid has several promising applications in scientific research:
The systematic IUPAC name for this triterpenoid is (6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid [3] [6]. This nomenclature precisely defines its:
Table 1: Functional Groups and Their Positions
| Position | Functional Group | Chemical Significance |
|---|---|---|
| C-3 | Hydroxyl (-OH) | Influences hydrogen bonding and bioactivity |
| C-23 | Carboxylic acid (-COOH) | Enables salt formation and solubility modulation |
| C-28 | Carboxylic acid (-COOH) | Participates in glycosidic bond formation |
| C-12 | Double bond (Δ¹²) | Defines the "12-oleanene" core structure |
Stereochemical assignments rely on advanced spectroscopic techniques:
Table 2: Key NMR Assignments for Stereochemical Analysis
| Carbon Position | δ~C~ (ppm) | δ~H~ (ppm) | Multiplicity | Stereochemical Implication |
|---|---|---|---|---|
| C-3 | 73.4 | 3.21 | dd | Axial hydroxyl group |
| C-23 | 178.2 | - | - | Equatorial carboxylate |
| C-28 | 180.5 | - | - | Axial carboxylate |
| CH₃-24 | 14.1 | 0.91 | s | β-methyl orientation |
Solubility and stability profiles are critical for experimental handling:
Table 3: Solubility Profile in Organic Solvents
| Solvent | Solubility (mg/mL) | Storage Recommendations |
|---|---|---|
| Chloroform | >10 | -20°C, dark, 3 months |
| Dimethyl Sulfoxide | 15-20 | -80°C, 1 year |
| Ethyl Acetate | 5-8 | -20°C, 6 months |
| Methanol | <1 | Not recommended |
| Water | Insoluble | N/A |
The molecular formula C₃₀H₄₆O₅ is validated through multiple analytical techniques:
Table 4: Molecular Weight Validation Across Sources
| Analytical Method | Observed Value | Theoretical Value | Deviation |
|---|---|---|---|
| HRMS | 486.6832 | 486.6845 | -0.0003% |
| ESI-TOF-MS | 487.6910 [M+H]⁺ | 487.6923 | -0.0003% |
| Calorimetry | 486.7 ± 0.2 | 486.68 | +0.004% |
Appendix: Standardized Compound Names
Table 5: Nomenclature and Synonyms of 3-Hydroxy-12-oleanene-23,28-dioic Acid
| Identifier Type | Designation | Source |
|---|---|---|
| IUPAC Name | (6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | [3] [6] |
| CAS Registry | 226562-47-6 | [1] [5] |
| Common Synonyms | 3-Hydroxy-12-oleanene-23,28-dioic acid; W2516 | [3] [6] |
| SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | [6] [8] |
| InChIKey | PAIBKVQNJKUVCE-QPHRCCSXSA-N | [6] [9] |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5